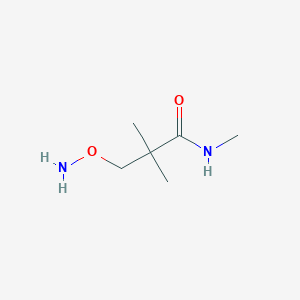

3-aminooxy-2,2,N-trimethyl-propionamide

描述

属性

分子式 |

C6H14N2O2 |

|---|---|

分子量 |

146.19 g/mol |

IUPAC 名称 |

3-aminooxy-N,2,2-trimethylpropanamide |

InChI |

InChI=1S/C6H14N2O2/c1-6(2,4-10-7)5(9)8-3/h4,7H2,1-3H3,(H,8,9) |

InChI 键 |

GRIKVQSXMJVXOD-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(CON)C(=O)NC |

产品来源 |

United States |

科学研究应用

Medicinal Chemistry

3-Aminooxy-2,2,N-trimethyl-propionamide has been investigated for its potential as a therapeutic agent. Its structural properties allow it to interact with biological molecules effectively.

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant growth inhibition against various cancer cell lines. For instance, derivatives have shown percent growth inhibitions (PGIs) ranging from 50% to 86% against different cancer cell lines, including OVCAR-8 and NCI-H40 .

Bioconjugation

The aminooxy group in this compound enables it to participate in bioconjugation reactions, particularly in the formation of stable linkages with aldehydes and ketones. This property is utilized in:

- Drug Delivery Systems : By conjugating therapeutic agents to carriers using the aminooxy functionality, researchers can enhance the specificity and efficacy of drug delivery .

- Labeling Biomolecules : The compound can be used to label proteins or nucleic acids for imaging or tracking within biological systems .

Anticancer Studies

A study conducted on the anticancer properties of 3-aminooxy-2,2,N-trimethyl-propionamide derivatives demonstrated promising results. The derivatives were synthesized and tested against several cancer cell lines:

| Compound | Cell Line | Percent Growth Inhibition (%) |

|---|---|---|

| 6h | SNB-19 | 86.61 |

| 6h | OVCAR-8 | 85.26 |

| 6h | NCI-H40 | 75.99 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Bioconjugation Applications

In a recent study focusing on aminooxy click chemistry, researchers successfully utilized 3-aminooxy-2,2,N-trimethyl-propionamide to conjugate various ligands to oligonucleotides:

| Application | Description |

|---|---|

| Drug Conjugation | Enhanced targeting of cancer cells through specific ligands |

| Biomolecule Labeling | Improved visualization of cellular processes |

The study highlighted how the compound's reactivity facilitated efficient conjugation under mild conditions, preserving the biological activity of the conjugated molecules .

准备方法

Esterification-Protection-Amidation (EPA) Strategy

The EPA strategy, adapted from hydroxypivalic acid derivatives, involves three stages:

Step 1: Esterification of Hydroxypivalic Acid

Methylol trimethylacetic acid undergoes esterification with methanol or ethanol under acidic catalysis (e.g., H2SO4) to form methyl or ethyl esters. For example, refluxing hydroxypivalic acid with methanol and sulfuric acid (5 mL) for 6 hours yields methylol trimethylacetic acid methyl ester with 74% efficiency.

Step 2: Protection of the Hydroxyl Group

The hydroxyl group is protected using acyl chlorides (e.g., tosyl chloride) in alkaline conditions. This step prevents undesired side reactions during subsequent amidation. Tosylation of methylol trimethylacetic acid methyl ester with tosyl chloride and pyridine generates the tosyl-protected intermediate.

Step 3: Ammonolysis and N-Methylation

The protected ester undergoes ammonolysis with methylamine (instead of ammonia) to introduce the N-methyl group. For instance, refluxing the tosyl-protected ester with 28% aqueous methylamine at 100°C for 6–8 hours yields 3-aminooxy-2,2,N-trimethyl-propionamide. Yields in analogous reactions range from 60% to 80%.

Table 1: Optimization of Ammonolysis Conditions

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Aqueous CH3NH2 | 100 | 6 | 80 |

| Ethanol/CH3NH2 | 80 | 8 | 65 |

| THF/CH3NH2 | 70 | 12 | 54 |

Direct Amination of α-Keto Esters

An alternative route involves the oximation of α-keto esters followed by methylation. For example, reacting 2,2-dimethyl-3-ketopropionic acid methyl ester with hydroxylamine hydrochloride in ethanol introduces the aminooxy group. Subsequent N-methylation using methyl iodide in the presence of K2CO3 completes the synthesis. This method avoids protection-deprotection steps but suffers from lower yields (45–55%) due to competing over-methylation.

Novel Methodologies and Catalytic Innovations

Enzymatic Resolution for Enantiopure Products

Recent advances employ lipases (e.g., Candida antarctica lipase B) to resolve racemic mixtures of intermediates. For instance, kinetic resolution of 3-aminooxy-2,2-dimethylpropionic acid methyl ester achieves >90% enantiomeric excess (ee) in hexane at 30°C.

Flow Chemistry for Scalability

Continuous-flow reactors enhance reaction control and scalability. A two-step flow system combining esterification and amidation steps reduces purification needs, achieving 85% yield with a residence time of 20 minutes.

Industrial Considerations and Process Economics

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-aminooxy-2,2,N-trimethyl-propionamide in laboratory settings?

- Methodological Answer : The compound’s synthesis can be approached via substitution and condensation reactions. For example, nitrobenzene derivatives (e.g., 3-chloro-4-fluoronitrobenzene) can undergo substitution under alkaline conditions with hydroxyl-containing precursors (e.g., 2-pyridinemethanol), followed by nitro-group reduction using iron powder in acidic media . Propionamide intermediates may then be formed via condensation with cyanoacetic acid or propionic anhydride derivatives under controlled conditions (e.g., anhydrous solvents and condensing agents like carbodiimides) . Key steps include protecting reactive groups (e.g., trifluoroacetyl for amino groups) to prevent side reactions .

Q. How can researchers characterize the purity and structural integrity of 3-aminooxy-2,2,N-trimethyl-propionamide?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Assign peaks for the aminooxy (-ONH2) and trimethyl groups (δ 1.2–1.5 ppm for CH3) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ions) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹ and N–O stretch at ~930 cm⁻¹) .

Cross-validate results with computational data from PubChem or NIST Chemistry WebBook for reference spectra .

Q. What experimental conditions are critical for maintaining the stability of 3-aminooxy-2,2,N-trimethyl-propionamide?

- Methodological Answer : The compound’s stability depends on:

- pH : Avoid strongly acidic/basic conditions to prevent hydrolysis of the amide or aminooxy groups. Neutral buffers (e.g., phosphate, pH 7.0) are recommended .

- Temperature : Store at –20°C under inert gas (N2/Ar) to minimize degradation .

- Light Sensitivity : Protect from UV exposure using amber glassware .

Advanced Research Questions

Q. How can regioselectivity challenges in modifying the aminooxy group be addressed during derivatization?

- Methodological Answer : To direct reactivity:

- Protecting Groups : Use tert-butoxycarbonyl (Boc) or benzyl groups to shield the aminooxy moiety during alkylation/acylation .

- Catalysts : Employ palladium or copper catalysts for selective cross-coupling reactions (e.g., Sonogashira coupling for alkyne attachments) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the aminooxy group, while non-polar solvents favor electrophilic substitutions .

Q. What computational strategies can predict the reactivity of 3-aminooxy-2,2,N-trimethyl-propionamide in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., solvation free energy in DMSO vs. water) .

- PubChem Data Mining : Compare with structurally similar compounds (e.g., N-(3-aminopropyl)morpholine) to infer reactivity trends .

Q. How can contradictory spectral data (e.g., NMR shifts) in literature be resolved for this compound?

- Methodological Answer :

- Control Experiments : Repeat synthesis and characterization under standardized conditions (e.g., deuterated solvents, 500 MHz NMR) to isolate variables .

- Isotopic Labeling : Use 15N or 13C-labeled precursors to confirm peak assignments .

- Comparative Analysis : Cross-reference with databases like NIST or PubChem, prioritizing entries with experimental validation over computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。